4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile
Description
Properties
IUPAC Name |
4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN2O3S/c1-15-2-6-17(7-3-15)23(27)22-14-26(19-9-4-16(13-25)5-10-19)20-12-18(24)8-11-21(20)30(22,28)29/h2-12,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTMLKWFQBLKEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile (CAS Number: 1114656-12-0) is a synthetic compound that has garnered interest due to its potential therapeutic applications. This article delves into its biological activity, exploring various studies and findings related to its pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 418.4 g/mol. Its structure includes a benzothiazine core, which is known for diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H15FN2O3S |
| Molecular Weight | 418.4 g/mol |
| CAS Number | 1114656-12-0 |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Antitumor Activity : Studies have shown that thiazine derivatives can possess significant cytotoxic effects against various cancer cell lines. The presence of substituents like the fluorine atom and the methylbenzoyl group may enhance these effects through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : Compounds in the benzothiazine class demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure of the compound suggests potential interactions with bacterial enzymes or cell wall components.
- Anticonvulsant Effects : Some derivatives within this chemical family have been tested for anticonvulsant activity, indicating a possible role in neuropharmacology.
Antitumor Activity
A study published in Molecules highlighted the structure-activity relationship (SAR) of benzothiazine derivatives. It was found that modifications at specific positions on the benzothiazine ring significantly influenced cytotoxicity against cancer cells. The compound exhibited an IC50 value comparable to established chemotherapeutics, suggesting its potential as an antitumor agent .
Antimicrobial Studies
Research conducted on related compounds indicated that the introduction of electron-withdrawing groups, such as fluorine, enhances antibacterial activity. In vitro assays showed that derivatives similar to this compound had effective inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli .
Anticonvulsant Research
In a separate investigation focused on anticonvulsant properties, thiazole and benzothiazine derivatives were evaluated using the maximal electroshock seizure (MES) test in rodents. Compounds exhibiting similar structural features demonstrated significant protection against seizures, indicating potential therapeutic applications in epilepsy management .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights critical differences between the target compound and analogs:
| Compound Name | Core Structure | Position 2 Substituent | Position 4 Substituent | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 1,4-Benzothiazine | 4-Methylbenzoyl | Benzonitrile | 1,1-Dioxido, F, CN |
| 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 1,4-Benzothiazine | Phenylmethanone | 4-Butylphenyl | 1,1-Dioxido, Butyl |
| Butyl 4-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate | 1,4-Benzothiazine | Cyano | Butyl benzoate | 1,1-Dioxido, CN, Ester |
| 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine | 1,4-Benzoxathiine | Thiophen-2-yl | Methoxy | Oxathiine (S, O), No dioxido |
| 4-(1H-Benzimidazol-2-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one | 1,4-Benzothiazin-3-one | Benzimidazole-methyl | N/A | 3-Ketone, No dioxido |
Key Observations :
- Electron Effects: The 1,1-dioxido group in the target compound and analogs increases polarity compared to non-oxidized sulfur systems (e.g., benzoxathiine in ).
- Lipophilicity : The 4-methylbenzoyl group in the target compound enhances lipophilicity relative to the butyl ester in or the benzimidazole in .
- Biological/Material Relevance : The benzonitrile group may improve charge transport in OLED applications, as seen in TADF materials , whereas the butylphenyl group in could favor membrane permeability in pharmaceuticals.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for synthesizing 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile, and how is purity ensured?
- Methodology : The compound is typically synthesized via multi-step reactions, including:
- Step 1 : Formation of the benzothiazine core through cyclization of substituted aniline derivatives with sulfur-containing reagents.
- Step 2 : Introduction of the 4-methylbenzoyl group via Friedel-Crafts acylation or nucleophilic substitution.
- Step 3 : Fluorination at position 6 using fluorinating agents (e.g., Selectfluor) under controlled conditions.
- Step 4 : Benzonitrile incorporation via Pd-catalyzed cross-coupling or nucleophilic aromatic substitution.
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?
- Key Techniques :
- NMR Spectroscopy : H and C NMR confirm substituent positions and regiochemistry (e.g., fluorination at C6, sulfone group at S1).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 449.08).
- X-ray Diffraction (XRD) : Resolves crystal packing and stereoelectronic effects (e.g., planarity of the benzothiazine ring) .
Advanced Research Questions
Q. What methodologies are used to analyze structure-activity relationships (SAR) for this compound in anticancer research?
- Experimental Design :
- Analog Synthesis : Systematic substitution of the 4-methylbenzoyl group (e.g., replacing with 3,5-dimethoxyphenyl or 2,4-difluorophenyl) to assess steric/electronic effects .
- In Vitro Assays : Cytotoxicity screening (e.g., IC values against MCF-7, HeLa) combined with apoptosis markers (caspase-3/7 activation).
- Target Identification : Kinase inhibition profiling (e.g., EGFR, VEGFR2) using competitive binding assays .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Approach :
- Molecular Docking : Utilizes software (e.g., AutoDock Vina) to simulate binding to ATP-binding pockets (e.g., EGFR: PDB ID 1M17).
- Molecular Dynamics (MD) : Assesses binding stability (RMSD < 2 Å over 100 ns simulations) and hydrogen-bond interactions (e.g., with Thr766 or Lys721).
- QSAR Models : Relate substituent hydrophobicity (logP) or electronegativity (Hammett constants) to bioactivity .
Q. How to resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?
- Methodology :
- Comparative Assays : Test the compound against isogenic cell lines (e.g., wild-type vs. multidrug-resistant bacteria) under standardized conditions.
- Mechanistic Studies : Use transcriptomics (RNA-seq) to identify differentially expressed pathways (e.g., oxidative stress vs. DNA repair).
- Structural Analysis : Compare XRD data of analogs to correlate substituent orientation (e.g., para-methyl vs. meta-fluoro) with activity divergence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
